CID 156592083
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Overview
Description
The compound with the identifier “CID 156592083” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.
Chemical Reactions Analysis
The compound CID 156592083 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituents. The major products formed from these reactions vary based on the specific reaction conditions and the structure of the compound.
Scientific Research Applications
The scientific research applications of CID 156592083 are diverse and span multiple fields, including chemistry, biology, medicine, and industry. In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other chemical entities. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, the compound may be investigated for its therapeutic potential in treating various diseases. In industry, this compound could be utilized in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 156592083 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound. Detailed studies, including molecular docking and biochemical assays, are typically conducted to elucidate the mechanism of action.
Properties
Molecular Formula |
C10H14N2O5 |
---|---|
Molecular Weight |
242.23 g/mol |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5,7,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,7-/m1/s1 |
InChI Key |
RWZOZGLDMUFVOY-NQPNHJOESA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C]2C[C]([C@H](O2)CO)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)[C]2C[C](C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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